molecular formula C12H18OS B8000574 4-[(n-Pentyloxy)methyl]thiophenol

4-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B8000574
M. Wt: 210.34 g/mol
InChI Key: FBOWWYLWUMTLGB-UHFFFAOYSA-N
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Description

Structurally, it consists of a benzene ring with a thiol (-SH) group at position 1 and a pentyloxymethyl (-CH₂-O-C₅H₁₁) substituent at position 2. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique combination of aromaticity, sulfur reactivity, and alkoxy chain flexibility.

Thiophenol derivatives are known for their nucleophilic thiol group, which participates in disulfide bond formation, metal coordination, and polymer crosslinking. The pentyloxy chain enhances solubility in non-polar solvents and may influence mesomorphic behavior in liquid crystalline systems .

Properties

IUPAC Name

4-(pentoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-9-13-10-11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOWWYLWUMTLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Pentyloxy)methyl]thiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophenol and n-pentyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Thiophenol is reacted with n-pentyl bromide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pentyloxy methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(n-Pentyloxy)methyl]thiophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and context of use, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 4-[(n-Pentyloxy)methyl]thiophenol with key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications/Notes
This compound C₁₂H₁₈OS 210.33 Not reported -SH, -CH₂-O-C₅H₁₁ Liquid crystal precursors, polymer synthesis
p-Methyl Thiophenol (CAS 1073-72-9) C₇H₈OS 140.20 84–86 -SH, -SCH₃ Peptide synthesis intermediates, agrochemicals
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Not reported Thiomorpholine, -NO₂ Pharmaceutical precursors, combinatorial chemistry
4-Alkoxyphenyl thioureas (e.g., n-pentyloxy) Varies ~250–300 Not reported -NH-CS-NH-, -O-C₅H₁₁ Antitubercular agents
Key Observations:
  • Solubility: The pentyloxy chain in this compound likely improves organic solvent compatibility compared to p-methyl thiophenol (shorter alkyl chain) and thiomorpholine derivatives (polar nitro groups) .
  • Thermal Behavior: While melting points are unreported for the target compound, analogs like p-methyl thiophenol (84–86°C) suggest that longer alkoxy chains may lower melting points due to reduced crystallinity .
  • Reactivity : The thiol group enables disulfide formation, distinguishing it from thiomorpholine (thioether) and thioureas (thioamide) derivatives .

Biological Activity

4-[(n-Pentyloxy)methyl]thiophenol is an organic compound that combines a thiophenol moiety with a pentyloxy methyl substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following structural features:

  • Molecular Formula : C12H18OS
  • Molecular Weight : 210.34 g/mol
  • Functional Groups : Thiophenol group, ether group (from the pentyloxy chain)

The presence of the pentyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors, affecting signal transduction pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Thiophenol derivatives are known to exhibit antioxidant properties, which might contribute to their protective effects against oxidative stress in cells.

Anticancer Properties

Research has indicated that thiophenol derivatives can exhibit anticancer activity. For instance:

  • A study demonstrated that certain thiophenol derivatives have cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The compound's ability to induce apoptosis and inhibit cell proliferation was highlighted, particularly in breast and ovarian cancer models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties:

  • Preliminary studies suggest that thiophenols can inhibit bacterial growth, although specific data on this compound's efficacy against various pathogens remains limited. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Cytotoxicity Assessment :
    • A cytotoxicity study involving various thiophenol derivatives showed that compounds similar to this compound exhibited significant inhibitory effects on tumor cell lines at micromolar concentrations. The IC50 values were determined to be in the range of 10–20 µM for several tested derivatives .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could modulate apoptotic pathways, leading to increased levels of reactive oxygen species (ROS) in cancer cells, thereby promoting cell death .

Comparative Analysis

The biological activity of this compound can be compared with other thiophenol derivatives:

Compound NameStructure FeatureAnticancer ActivityAntimicrobial Activity
4-MethylthiophenolMethyl groupModerateLow
4-EthylthiophenolEthyl groupHighModerate
This compoundPentyloxy methyl groupHighPotentially moderate

This table illustrates how the structural differences influence the biological activities of these compounds.

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